The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple synthetic steps:
The molecular structure of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide can be described as follows:
CCCCn1c(SCC(=O)Nc2cc(Cl)ccc2OC)nc2c(c1=O)scc2
This notation provides insight into how atoms are connected within the molecule, allowing for computational modeling and predictions regarding reactivity and interactions .
The compound can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its efficacy or selectivity for biological targets.
The mechanism of action for 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide involves several potential pathways:
Understanding these mechanisms is critical for developing therapeutic applications and predicting potential side effects.
The physical and chemical properties of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide include:
These properties are essential for determining suitable formulations for biological testing and potential therapeutic use .
The applications of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2